2,4-Dinitrophenylornithine
2,4-Dinitrophenylornithine
Brand Name:
Vulcanchem
CAS No.:
10457-27-9
VCID:
VC21013459
InChI:
InChI=1S/C11H14N4O6/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21/h3-4,6,8,13H,1-2,5,12H2,(H,16,17)/t8-/m0/s1
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N
Molecular Formula:
C11H14N4O6
Molecular Weight:
298.25 g/mol
2,4-Dinitrophenylornithine
CAS No.: 10457-27-9
Cat. No.: VC21013459
Molecular Formula: C11H14N4O6
Molecular Weight: 298.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10457-27-9 |
|---|---|
| Molecular Formula | C11H14N4O6 |
| Molecular Weight | 298.25 g/mol |
| IUPAC Name | (2S)-2-amino-5-(2,4-dinitroanilino)pentanoic acid |
| Standard InChI | InChI=1S/C11H14N4O6/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21/h3-4,6,8,13H,1-2,5,12H2,(H,16,17)/t8-/m0/s1 |
| Standard InChI Key | AYMDNNQPNXWIKK-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC[C@@H](C(=O)O)N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator